molecular formula C10H14N2O3 B2534208 Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate CAS No. 72419-30-8

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate

Cat. No.: B2534208
CAS No.: 72419-30-8
M. Wt: 210.233
InChI Key: UNLGDDICUOMAIG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common synthetic route involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by alkylation with isopropyl bromide. The reaction conditions typically include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
  • Ethyl 4-hydroxy-2-ethylpyrimidine-5-carboxylate
  • Ethyl 4-hydroxy-2-propylpyrimidine-5-carboxylate

These compounds share similar structures but differ in the substituents on the pyrimidine ring. The uniqueness of this compound lies in its specific isopropyl group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-15-10(14)7-5-11-8(6(2)3)12-9(7)13/h5-6H,4H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLGDDICUOMAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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